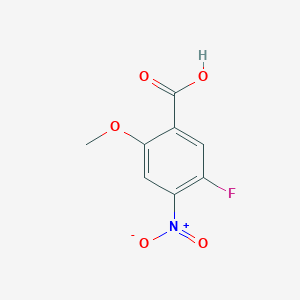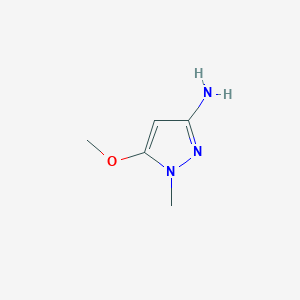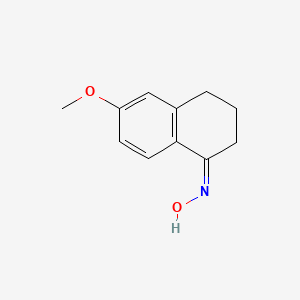![molecular formula C8H13ClF3N B13647602 (1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[510]octane hydrochloride is a synthetic compound known for its unique bicyclic structure This compound is characterized by the presence of a trifluoromethyl group and a nitrogen atom within its bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted cyclopentene derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions, such as the presence of a base and a catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various physiological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Memantine: A compound with a similar bicyclic structure used in the treatment of Alzheimer’s disease.
Trazodone: Another bicyclic compound with antidepressant properties.
Mafenide: A sulfonamide compound used as an antibacterial agent.
Uniqueness
(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H13ClF3N |
|---|---|
分子量 |
215.64 g/mol |
IUPAC名 |
(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-5-3-1-2-4-12-7(5)6;/h5-7,12H,1-4H2;1H/t5-,6+,7-;/m1./s1 |
InChIキー |
GMXQSPOMPISGQS-FNCXLRSCSA-N |
異性体SMILES |
C1CCN[C@@H]2[C@H](C1)[C@@H]2C(F)(F)F.Cl |
正規SMILES |
C1CCNC2C(C1)C2C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)






![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
